(6-Methoxypyridazin-3-yl)boronic acid
Description
Significance of Organoboron Compounds in Contemporary Organic Synthesis
Organoboron compounds are organic molecules featuring a carbon-boron bond. fiveable.me Their emergence as indispensable tools in modern organic synthesis can be attributed to their unique properties, including stability, low toxicity, and versatile reactivity. fiveable.menumberanalytics.comnumberanalytics.comnih.gov These compounds are crucial in a wide array of chemical transformations, most notably in the formation of new carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules. fiveable.me The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron compounds, has become a cornerstone of modern organic chemistry, enabling the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com The ability of organoboron compounds to act as effective nucleophiles in such reactions, coupled with their relative stability to air and moisture, makes them highly valuable reagents in both academic and industrial laboratories. fiveable.menumberanalytics.com
Overview of Heteroaryl Boronic Acids as Synthetic Intermediates
Heteroaryl boronic acids are a specific class of organoboron compounds where the boron atom is attached to a heterocyclic aromatic ring. These compounds serve as vital synthetic intermediates, allowing for the introduction of heteroaromatic moieties into a diverse range of molecular structures. nih.govresearchgate.net The synthesis of complex molecules, particularly those with pharmaceutical applications, often relies on the strategic use of heteroaryl boronic acids in cross-coupling reactions. researchgate.netresearchgate.net While their synthetic utility is immense, the synthesis of heteroaryl boronic acids can sometimes be challenging due to the electronic nature of the heterocyclic ring. researchgate.net Nevertheless, various methods have been developed for their preparation, including the reaction of organolithium or Grignard reagents with borate (B1201080) esters. nih.gov The resulting heteroaryl boronic acids, such as those derived from pyridine (B92270), pyrrole, and indole, are widely used in medicinal chemistry. nih.gov
Importance of Pyridazine (B1198779) Core Structures in Chemical Research
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netrjptonline.orgnih.gov This structural motif is present in numerous compounds exhibiting a broad spectrum of biological activities, including anticancer, antihypertensive, and antiepileptic properties. rjptonline.orgnih.gov The unique physicochemical properties of the pyridazine core, such as its high dipole moment and hydrogen-bonding capacity, contribute to its favorable interactions with biological targets. nih.gov The pyridazine structure can be readily functionalized, making it an attractive building block for the design and development of novel therapeutic agents and functional materials. rjptonline.orgscirp.org Its incorporation into molecules can also influence their metabolic stability and ability to cross biological membranes. scirp.org
The compound (6-Methoxypyridazin-3-yl)boronic acid has been utilized as a reactant in the synthesis of various chemical structures. For instance, it has been involved in Suzuki coupling reactions to create more complex molecules. acs.org
Below are tables detailing the properties of this compound and a list of the compounds mentioned in this article.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 163105-89-3 bldpharm.com |
| Molecular Formula | C₅H₇BN₂O₃ |
| Appearance | Solid |
| Related Categories | Heterocyclic Building Blocks, Pyridines, Organometallic Reagents, Organoboron, Organic Building Blocks, Ethers bldpharm.com |
Properties
Molecular Formula |
C5H7BN2O3 |
|---|---|
Molecular Weight |
153.93 g/mol |
IUPAC Name |
(6-methoxypyridazin-3-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3,9-10H,1H3 |
InChI Key |
CPUZARVOEIMAAH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN=C(C=C1)OC)(O)O |
Origin of Product |
United States |
Advanced Applications in Organic Synthesis Utilizing 6 Methoxypyridazin 3 Yl Boronic Acid As a Building Block
Construction of Functionalized Heterocyclic Scaffolds
(6-Methoxypyridazin-3-yl)boronic acid serves as a key precursor for the synthesis of various functionalized heterocyclic scaffolds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between the pyridazine (B1198779) core and other aromatic or heteroaromatic systems, leading to the creation of novel and complex molecular frameworks. The methoxy (B1213986) group on the pyridazine ring can also be a site for further functionalization, adding to the diversity of accessible structures.
The utility of this building block is evident in its application in the synthesis of novel isoindolin-1-one (B1195906) derivatives. Specifically, the grafting of a 6-methoxypyridazin-3-yl moiety onto the isoindolin-1-one core has yielded compounds with high potency as positive allosteric modulators of GABA-A receptors, which are significant targets for the development of antiepileptic drugs.
Access to Poly-Substituted Heteroaryl Derivatives
The strategic placement of the boronic acid group at the 3-position and the methoxy group at the 6-position of the pyridazine ring makes this compound an ideal substrate for the synthesis of poly-substituted heteroaryl derivatives. The Suzuki-Miyaura coupling reaction can be employed to introduce a wide variety of substituents at the 3-position, while the methoxy group at the 6-position can be retained or transformed into other functional groups, such as a hydroxyl or a chlorine atom, allowing for further diversification. This approach provides a modular and efficient route to libraries of compounds with diverse substitution patterns, which is highly valuable in drug discovery and materials science research. For instance, the synthesis of 3,4,6-trisubstituted pyridazines and 3,5-disubstituted pyridazines can be achieved from readily available starting materials, showcasing the versatility of synthetic methods for creating polysubstituted pyridazine cores. rsc.org
Integration into Complex Molecular Architectures
The unique structural and electronic properties of this compound have led to its successful integration into a variety of complex molecular architectures with significant biological or material properties.
Synthesis of Pyridazin-3(2H)-one Derivatives
While direct synthesis of pyridazin-3(2H)-one derivatives starting from this compound via a coupling and subsequent transformation sequence is a plausible synthetic strategy, current literature more commonly describes the synthesis of these derivatives from other precursors. For example, novel 2,6-disubstituted pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These syntheses often involve the cyclization of appropriate keto-acids with hydrazines followed by further modifications. The incorporation of a pyridazine moiety is a key feature in many biologically active compounds.
Preparation of Functionalized Pyrazolyl Systems
The combination of pyrazole (B372694) and pyridazine rings in a single molecule has been shown to result in compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound can be utilized as a key building block to introduce the pyridazine moiety into a pyrazole-containing scaffold. For instance, a pyrazole derivative bearing a suitable leaving group can be coupled with this compound under Suzuki-Miyaura conditions to afford the desired pyridazinyl-pyrazole system. This modular approach allows for the systematic exploration of the structure-activity relationship of this important class of compounds. The synthesis of novel pyrazole-pyridazine hybrids has been reported to yield selective COX-2 inhibitors, highlighting the therapeutic potential of these combined heterocyclic systems. elsevierpure.com
Formation of Teraryl-Based Mimetic Structures
Teraryl scaffolds are designed to mimic the secondary structure of α-helices, which are crucial in mediating protein-protein interactions (PPIs). The inhibition of specific PPIs is a promising strategy for the development of new therapeutics. To improve the aqueous solubility and drug-like properties of terphenyl-based mimetics, researchers have incorporated heteroaromatic rings such as pyridazine. nih.gov A modular approach for the synthesis of these mimetics involves the sequential Suzuki-Miyaura coupling of a central core with two different boronic acids or their esters. semanticscholar.org
While many examples in the literature utilize pyridine-based boronic acids, the same principle is applied to pyridazine-containing building blocks to create teraryl-like structures with enhanced solubility. nih.govresearchgate.net The synthesis of an amphiphilic, nonpeptidic scaffold that mimics the presentation of residues of an α-helix has been achieved using a pyridazine core. This strategy minimizes the number of carbon-carbon bond-forming reactions and allows for the versatile preparation of libraries of α-helix mimetics.
Derivatization for Specialized Synthetic Targets
The this compound scaffold provides multiple avenues for derivatization to create specialized synthetic targets with tailored properties. The methoxy group can be a handle for further chemical transformations. For example, it can be demethylated to reveal a pyridazinone, or it can be substituted with other nucleophiles. The boronic acid moiety itself can be transformed into other functional groups, or it can be used in other types of cross-coupling reactions beyond the Suzuki-Miyaura reaction.
A significant application of a derivative of this compound is seen in the synthesis of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist. The key intermediate, 3-amino-6-methoxypyridazine (B1266373), is closely related to the title compound and underscores the importance of the 6-methoxypyridazine core in the development of pharmaceuticals. Furthermore, the 6-methoxypyridazin-3-yl group has been incorporated into novel isoindolin-1-one derivatives that act as potent positive allosteric modulators of GABA-A receptors, demonstrating the value of this fragment in designing molecules that target the central nervous system.
Programmable Functionalization Strategies
The strategic and controlled introduction of multiple, distinct substituents onto a heterocyclic core is a cornerstone of modern medicinal chemistry and materials science. The concept of "programmable functionalization" refers to the ability to selectively modify a molecule at different positions in a predetermined sequence, allowing for the rapid generation of diverse and complex molecular architectures from a common starting material. This compound represents a valuable building block for such strategies, offering a reactive handle for cross-coupling while the pyridazine core itself presents multiple sites for subsequent, orthogonal functionalization.
Recent research has highlighted sophisticated strategies for the stepwise functionalization of the pyridazine scaffold, which can be conceptually applied to derivatives like this compound. These strategies often rely on the fine-tuning of reaction conditions, particularly the choice of catalyst and metalating agents, to control the regioselectivity of sequential reactions.
A prime example of such a programmable approach involves the selective and stepwise functionalization of thio-substituted pyridazine building blocks. uni-muenchen.de This methodology demonstrates how different positions on the pyridazine ring can be addressed sequentially through catalyst-tuned cross-coupling reactions. While not starting with this compound itself, the principles are directly translatable. For instance, a di-functionalized pyridazine can undergo selective cross-coupling at one position using a nickel catalyst, followed by a palladium-catalyzed coupling at a second position, and finally, a third position can be functionalized after a selective metalation. uni-muenchen.de
This approach allows for the creation of tri- and tetra-substituted pyridazines in a controlled manner. The choice of catalyst is crucial for achieving the desired regioselectivity. For example, a Ni-catalyzed cross-coupling can be employed to functionalize position 6 of a pyridazine ring, followed by a Pd-catalyzed reaction at position 3. uni-muenchen.de
Detailed Research Findings: A Case Study in Stepwise Functionalization
A study on the functionalization of 3-alkylthio-6-chloropyridazine and 3,4-bis(methylthio)-6-chloropyridazine showcases a powerful programmable strategy. uni-muenchen.de By leveraging both selective metalations with TMPMgCl·LiCl and catalyst-controlled Negishi cross-coupling reactions, a series of polysubstituted pyridazines were synthesized. uni-muenchen.de
The initial step often involves a selective Negishi cross-coupling. For instance, using a nickel catalyst like Ni(acac)₂, functionalization at the C6 position of the pyridazine ring can be achieved with high selectivity. Subsequently, switching to a palladium catalyst, such as Pd(OAc)₂ with a ligand like SPhos, enables the functionalization of the C3 position. uni-muenchen.de A third position, C4, can then be addressed through magnesiation followed by trapping with an electrophile. uni-muenchen.de
The table below summarizes the yields for a two-step sequential cross-coupling on a substituted pyridazine core, illustrating the programmable nature of the synthesis.
Table 1: Two-Step Sequential Cross-Coupling of a Dihalogenated Pyridazine Derivative
| Step | Reactant 1 | Reactant 2 (Aryl Zinc Halide) | Catalyst System | Product | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| 1 | 3,6-dichloropyridazine (B152260) | 4-methoxyphenylzinc chloride | Ni(acac)₂ / DPEPhos | 3-chloro-6-(4-methoxyphenyl)pyridazine | 75 | uni-muenchen.de |
This sequential approach, where the reactivity at different sites is "programmed" by the choice of catalyst and reaction conditions, is a powerful tool for building molecular complexity. The presence of a boronic acid group, as in this compound, adds another layer of synthetic versatility. One could envision a strategy where the boronic acid is first utilized in a Suzuki-Miyaura coupling, followed by selective C-H functionalization or halogenation/cross-coupling at other positions on the pyridazine ring. nih.govmdpi.com The development of such programmable strategies is crucial for efficiently exploring the chemical space around the pyridazine core for applications in drug discovery and materials science. mdpi.com
Mechanistic Investigations in 6 Methoxypyridazin 3 Yl Boronic Acid Chemistry
Detailed Mechanistic Studies of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com For nitrogen-containing heteroaryl boronic acids like (6-Methoxypyridazin-3-yl)boronic acid, the nuances of each step, particularly transmetalation and catalyst stability, are critical for achieving successful outcomes.
Oxidative Addition Intermediates and Pathways
The oxidative addition of an aryl halide to a low-valent palladium(0) complex is the initiating step of the catalytic cycle. This process involves the insertion of the Pd(0) center into the carbon-halogen bond, forming a Pd(II) intermediate. For couplings involving this compound, the reaction partner is typically a dihaloarene or another functionalized aryl halide. nih.gov
Studies on catalyst systems like Pd(P(t-Bu)₂Me)₂ have shown that oxidative addition can occur under remarkably mild conditions, even at 0°C with alkyl bromides. The resulting organopalladium(II) halide complexes are often stable enough to be characterized and are competent intermediates in the cross-coupling process. nih.govscispace.com The choice of ligand on the palladium center is crucial, as it can control the fate of the regenerated Pd(0) catalyst, which is particularly important in reactions with substrates bearing multiple halide sites. nih.gov
The general pathway can be represented as: Pd(0)L₂ + R-X → [R-Pd(II)(X)L₂] Where L is a phosphine (B1218219) ligand, R-X is the aryl halide, and [R-Pd(II)(X)L₂] is the oxidative addition adduct.
Transmetalation Mechanisms: Boronate vs. Oxo-Palladium Pathways
Transmetalation is the step where the organic group is transferred from the boron atom to the palladium(II) center. This is often the rate-determining step in the coupling of nitrogen-rich heterocycles. nih.gov For the reaction to proceed, the boronic acid must be activated by a base to form a more nucleophilic boronate species. youtube.com
Two primary pathways are proposed for this transfer:
The Boronate Pathway: The base (e.g., OH⁻, OR⁻) attacks the Lewis acidic boron atom to form a tetracoordinate boronate [ArB(OH)₃]⁻. This activated species then reacts with the Pd(II) complex, [R-Pd(II)(X)L₂], to transfer the aryl group.
The Oxo-Palladium Pathway: The base reacts first with the palladium complex to form a palladium-hydroxo [R-Pd(II)(OH)L₂] or palladium-alkoxo species. This complex then undergoes metathesis with the neutral boronic acid, ArB(OH)₂, facilitating the aryl transfer. youtube.com
In rhodium-catalyzed couplings of pyridine-derived boronic acids, a mechanism involving a rhodium-hydroxo species (L*RhOH) has been proposed as a key intermediate in the transmetalation step, lending support to the metal-hydroxide pathway concept. researchgate.net The specific dominant pathway in the case of this compound depends on the precise reaction conditions, including the base, solvent, and ligands employed.
| Transmetalation Pathway | Description | Key Intermediates |
| Boronate Pathway | The base activates the boronic acid first, forming a nucleophilic boronate which then reacts with the Pd(II) complex. | [Ar-B(OH)₃]⁻, [R-Pd(II)(X)L₂] |
| Oxo-Palladium Pathway | The base reacts with the Pd(II) complex to form a metal-hydroxo species, which then reacts with the boronic acid. | Ar-B(OH)₂, [R-Pd(II)(OH)L₂] |
Reductive Elimination Steps and Intermediates
Reductive elimination is the final, product-forming step of the cycle. The two organic groups on the diorganopalladium(II) intermediate, [R-Pd(II)-Ar(L₂)], couple and are eliminated from the metal center, forming the new C-C bond and regenerating the catalytically active Pd(0) species. youtube.com
For this step to occur, the two organic fragments must typically be positioned cis to each other on the palladium center. The intermediate is often a transient species that rapidly collapses to the biaryl product. The instability of certain organoboron compounds, such as 2-pyridinyl boronic acids which readily undergo protodeboronation, can compete with this productive pathway. researchgate.net
Site Selectivity in Heterocyclic Coupling
When coupling partners contain multiple reactive sites, such as polyhalogenated heterocycles, controlling the site selectivity of the Suzuki-Miyaura reaction becomes a significant challenge. Studies on the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids have provided insights into the factors governing this selectivity. beilstein-journals.orgnih.gov
The order of substitution is influenced by both electronic and steric effects. Furthermore, the presence of coordinating groups on the boronic acid can direct the coupling. For instance, an ortho-methoxy group on a phenylboronic acid was observed to influence selectivity through a potential metal-oxygen chelation effect in the transition state, a phenomenon not observed with a non-coordinating ortho-chloro substituent. nih.govnih.gov This suggests that for this compound, the methoxy (B1213986) group and the pyridazine (B1198779) nitrogens could play a directing role in complex couplings, influencing which halide is substituted preferentially.
| Factor | Influence on Site Selectivity | Example System |
| Steric Hindrance | Coupling is favored at less sterically hindered positions. | 3,4,5-tribromo-2,6-dimethylpyridine beilstein-journals.org |
| Electronic Effects | The electronic nature of the halide and the ring system affects reactivity. | Aryl halides (I > Br > Cl) |
| Chelation | Coordinating groups on the boronic acid can direct the catalyst to a specific site. | ortho-methoxyphenylboronic acid nih.gov |
Catalyst Deactivation Pathways in Nitrogen-Rich Systems
A major challenge in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles is catalyst deactivation. The Lewis basic nitrogen atoms of the pyridazine ring can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive. nih.govnih.gov
Several deactivation modes have been identified:
Inhibitory Complexation: The nitrogen heterocycle can act as a ligand, forming a stable Pd-azolyl intermediate that can be considered the catalytic resting state, slowing or halting turnover. nih.gov
Product Adsorption: In reactions using supported nanocatalysts, the biaryl product can adsorb strongly onto the catalyst surface, blocking active sites and causing a loss of activity in subsequent runs. researchgate.netmdpi.com
Dimerization: Nickel-based catalysts, which are also used for cross-coupling, have been shown to deactivate through the dimerization of Ni(II) aryl intermediates, a pathway that could be relevant for palladium systems under certain conditions. acs.org
Strategies to mitigate deactivation include the use of specific ligands (e.g., XPhos), higher catalyst loadings, or additives like trimethyl borate (B1201080), which may coordinate to the nitrogen atoms, preventing them from poisoning the palladium catalyst. nih.govnih.gov
Mechanistic Aspects of Protodeboronation
Protodeboronation is a significant undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid and reducing the yield of the desired coupled product. wikipedia.org Heteroaromatic boronic acids containing a basic nitrogen atom, such as pyridazine and pyridine (B92270) derivatives, are particularly prone to this reaction. researchgate.netwikipedia.org
The mechanism and rate of protodeboronation are highly dependent on the pH of the medium. Detailed studies on a range of heteroaromatic boronic acids have revealed multiple operative pathways. ed.ac.uk For basic heterocycles, the speciation is analogous to amino acids, with the potential to form zwitterionic species at neutral pH. This zwitterionic form can be responsible for rapid, unimolecular protodeboronation. wikipedia.org
A comprehensive mechanistic model for the protodeboronation of heteroaromatic boronic acids identifies several key pathways that vary in dominance depending on the pH. ed.ac.uk
| Pathway | Description | pH Dominance |
| Acid-Catalyzed | Protonolysis of the neutral boronic acid. | Low pH |
| Base-Catalyzed | Reaction of the boronate anion with water as the proton source. | High pH |
| Zwitterion Fragmentation | Unimolecular decomposition of the zwitterionic form of the boronic acid. | Neutral pH |
| Autocatalysis | A molecule of boronic acid acts as both the substrate and the catalyst. | Near pKa |
For 3- and 4-pyridyl boronic acids, which are structurally related to the pyridazine system, protodeboronation is very slow. However, 2-pyridyl systems show much higher instability. ed.ac.uk Given its structure, this compound likely exhibits complex pH-dependent stability, and minimizing protodeboronation requires careful control of reaction conditions, potentially through the use of anhydrous conditions or ester derivatives like MIDA boronates that slowly release the active boronic acid. nih.gov
Insights into Other Reaction Mechanisms (e.g., Trifluoromethylation, Borinic Acid Formation)
While this compound is a prominent reagent in Suzuki-Miyaura cross-coupling reactions, its utility extends to other significant organic transformations. Understanding the mechanistic underpinnings of these alternative pathways, such as trifluoromethylation and borinic acid formation, is crucial for optimizing reaction conditions and expanding the synthetic applications of this versatile heterocyclic building block.
Mechanistic Aspects of Trifluoromethylation
The introduction of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds can profoundly alter their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. This compound can serve as a substrate for such transformations. A common method for the trifluoromethylation of aryl and heteroaryl boronic acids involves the use of nucleophilic trifluoromethylating agents like trifluoromethyl(trimethyl)silane (TMSCF₃), often initiated by a fluoride (B91410) source. nih.gov
The reaction is generally understood to proceed via an anion-initiated mechanism. nih.gov The process does not involve a simple direct transfer of a CF₃⁻ anion from the siliconate intermediate to the substrate. Instead, it follows a more nuanced pathway:
Initiation: A catalytic amount of an initiator, typically a fluoride salt (e.g., KF, CsF) or another suitable nucleophile (X⁻), attacks the silicon atom of TMSCF₃. This forms a hypervalent siliconate intermediate, [Me₃Si(CF₃)X]⁻.
Dissociation: This siliconate is generally not capable of directly transferring the CF₃ group. nih.gov Instead, it is proposed to be in equilibrium with a dissociated trifluoromethyl anion (CF₃⁻), although the existence of a "free" CF₃⁻ is debated and it is likely heavily solvated or complexed.
Reaction with Boronic Acid: The this compound reacts with the trifluoromethyl source. In copper-catalyzed versions of this reaction, a proposed mechanism involves the transmetalation of the pyridazinyl group from boron to a Cu(I) center. This is followed by an oxidative addition with a trifluoromethyl source (like Togni's reagent or others that can generate a CF₃ radical or electrophilic CF₃⁺ equivalent) to form a Cu(III)-CF₃ intermediate. Reductive elimination then yields the desired trifluoromethylated pyridazine product.
Alternative Radical Pathway: Radical trifluoromethylation provides another route. researchgate.net In these reactions, a CF₃ radical is generated from a precursor (e.g., sodium triflinate, CF₃SO₂Na). This radical can then add to the aromatic ring of the boronic acid in a process that may or may not be mediated by a transition metal.
The table below summarizes generalized conditions for the trifluoromethylation of aryl boronic acids, which are applicable to this compound.
Table 1: Illustrative Conditions for Trifluoromethylation of Aryl Boronic Acids
| Reagent System | Catalyst/Mediator | Typical Conditions | Mechanistic Role |
| TMSCF₃ | Cu(I) salt, O₂ (oxidant) | DMF or similar polar aprotic solvent, Room Temperature to 80 °C | Copper mediates the cross-coupling between the boronic acid and the CF₃ source. |
| CuCF₃ | None (reagent itself is the source) | DMF, Air, Room Temperature | A direct, low-cost method using a pre-formed copper-trifluoromethyl complex. nih.gov |
| Langlois' Reagent (CF₃SO₂Na) | K₂S₂O₈ (oxidant) | Acetonitrile/Water, Room Temperature | Oxidant generates CF₃ radical from the sulfinate salt for addition to the aryl ring. researchgate.net |
| Umemoto's or Togni's Reagents | Pd or Cu catalyst | Various organic solvents, 50-100 °C | Electrophilic CF₃⁺ reagents that react with the organometallic intermediate formed from the boronic acid. |
Borinic Acid Formation
Borinic acids, which have the general structure R₂B(OH), are organoboron compounds that are less studied than their boronic acid (RB(OH)₂) counterparts. nih.govmdpi.com They possess two carbon-boron bonds, which enhances their Lewis acidity compared to boronic acids. mdpi.com The formation of a borinic acid, such as bis(6-methoxypyridazin-3-yl)borinic acid, from this compound can occur under specific conditions, either intentionally or as a side reaction.
The primary mechanistic pathway for borinic acid formation as a byproduct occurs during the synthesis of the boronic acid itself. wiley-vch.de The synthesis of aryl boronic acids often involves the reaction of an organometallic reagent (e.g., an organolithium or Grignard reagent) with a trialkyl borate, such as triisopropyl borate.
First Addition: The nucleophilic carbon of the organometallic pyridazine attacks the electrophilic boron atom of the borate ester. This displaces one alkoxy group to form a boronic ester.
Second Addition (Borinic Acid Formation): If the reaction conditions are not carefully controlled (e.g., slow addition at low temperatures), a second molecule of the organometallic reagent can attack the newly formed boronic ester. wiley-vch.de This displaces a second alkoxy group.
Hydrolysis: Subsequent acidic or basic workup hydrolyzes the remaining ester group(s) to yield the borinic acid, R₂B(OH).
The propensity for borinic acid formation is influenced by the reactivity of the organometallic reagent and the steric hindrance of the borate ester. Using larger esters like triisopropyl borate can help minimize the second addition compared to smaller esters like trimethyl borate. wiley-vch.de
Structurally, borinic acids can exist as monomers, dimers (anhydrides), or cyclic trimers, depending on the substituents and conditions. nih.govmdpi.com Understanding this potential side reaction is critical for achieving high yields and purity in the synthesis of this compound.
Table 2: Mechanistic Pathways to Borinic Acid Formation
| Pathway | Description | Key Intermediates | Controlling Factors |
| Over-addition during Synthesis | Reaction of two equivalents of an organometallic reagent (Ar-M) with a borate ester (B(OR)₃). | ArB(OR)₂, Ar₂B(OR) | Stoichiometry, temperature, rate of addition, steric bulk of the borate ester. wiley-vch.de |
| Disproportionation | A potential equilibrium reaction where two molecules of a boronic acid rearrange, though less common under standard conditions. | Not well-defined | Temperature, concentration, presence of catalysts. |
| Reaction with Aryl Halides | In some coupling reactions, an aryl boronic acid might react with an aryl halide in a way that forms a diarylborinic acid intermediate. | (Ar)(Ar')B-OH | Reaction conditions of the specific cross-coupling protocol. |
Analytical and Spectroscopic Characterization of 6 Methoxypyridazin 3 Yl Boronic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including (6-Methoxypyridazin-3-yl)boronic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule.
¹H and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for elucidating the carbon-hydrogen framework of this compound.
In a typical ¹H NMR spectrum, the chemical shifts, integration (signal area), and multiplicity (splitting pattern) of the signals provide a wealth of structural information. For the pyridazine (B1198779) ring of a derivative like 3-amino-6-methoxypyridazine (B1266373), the protons on the heterocyclic ring appear as a multiplet around δ 6.81 ppm, while the methoxy (B1213986) group protons show a characteristic singlet at approximately δ 4.00 ppm. chemicalbook.com The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent protons (like D₂O), sometimes leading to their disappearance from the spectrum.
¹³C NMR spectroscopy provides information on the carbon skeleton. The pyridazine ring carbons resonate in the aromatic region of the spectrum. A notable feature in the ¹³C NMR of boronic acids is that the carbon atom directly attached to the boron (the ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation effects of the boron nucleus. rsc.org The chemical shifts are sensitive to the electronic environment; for instance, the carbon bearing the electron-donating methoxy group will be shifted to a different frequency compared to the carbons adjacent to the electron-withdrawing nitrogen atoms and the boronic acid group. researchgate.net
Table 1: Representative NMR Data for a (6-Methoxypyridazin-3-yl) Moiety Derivative This table is based on data for the related compound 3-amino-6-methoxypyridazine and serves as an illustrative example.
| Nucleus | Type of Signal | Chemical Shift (δ) ppm |
| ¹H | Multiplet | 6.81 (Pyridazine ring protons) |
| ¹H | Singlet | 4.00 (Methoxy group protons) |
| ¹H | Broad Singlet | 4.62 (Amino group protons) |
| ¹³C | Aromatic | ~110-160 (Pyridazine ring carbons) |
| ¹³C | Aliphatic | ~55 (Methoxy carbon) |
¹¹B NMR for Boron Environment and Reactivity Monitoring
¹¹B NMR spectroscopy is uniquely suited for studying boron-containing compounds. It provides direct information about the coordination state, hybridization, and chemical environment of the boron atom. cymitquimica.com The chemical shift (δ) in ¹¹B NMR is highly indicative of the boron's geometry. wiley-vch.de
For this compound, which has a trigonal planar (sp² hybridized) boron center, the ¹¹B NMR spectrum is expected to show a single, relatively broad resonance in the range of δ +19 to +30 ppm, with boric acid often used as a reference. chemicalbook.com Upon reaction or complexation, for instance with a diol, the boron atom converts to a tetrahedral (sp³ hybridized) state. This geometric change results in a significant upfield shift in the ¹¹B NMR spectrum to approximately δ +3 to +13 ppm. researchgate.netresearchgate.net This clear distinction allows for the effective monitoring of reactions involving the boronic acid moiety.
Application in pH Titration Studies
The acidity and binding behavior of boronic acids are pH-dependent, and ¹¹B NMR spectroscopy is a powerful tool for studying these properties. cymitquimica.comsimsonpharma.com A boronic acid (RB(OH)₂) is a Lewis acid that accepts a hydroxide (B78521) ion to form a more nucleophilic tetrahedral boronate species (RB(OH)₃⁻). This equilibrium is governed by the pKa of the boronic acid.
By acquiring a series of ¹¹B NMR spectra at varying pH values, one can monitor the equilibrium between the trigonal boronic acid and the tetrahedral boronate anion. As the pH increases, the signal corresponding to the sp² boron will decrease in intensity, while the signal for the sp³ boronate will increase. bldpharm.compharmaffiliates.com This allows for the precise determination of the compound's pKa. Furthermore, this method is invaluable for studying the formation of boronate esters with diols, as the binding affinity is often strongest at pH values above the boronic acid's pKa. simsonpharma.comsci-hub.st
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. For this compound (C₆H₈BNO₃), the expected monoisotopic mass is approximately 153.06 g/mol .
Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). mdpi.com The analysis of boronic acids by MS can be complicated by their tendency to undergo dehydration in the gas phase to form cyclic trimeric anhydrides known as boroxines. researchgate.net This can result in an ion peak corresponding to the trimer, which may be more intense than the peak for the monomeric species. Additionally, adducts with solvents or matrix materials can be observed. mdpi.comchemicalbook.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion Species | Formula | Calculated Mass (m/z) | Description |
| [M+H]⁺ | C₆H₉BNO₃⁺ | 154.0666 | Protonated molecule |
| [M-H]⁻ | C₆H₇BNO₃⁻ | 152.0528 | Deprotonated molecule |
| [M-H₂O+H]⁺ | C₆H₇BNO₂⁺ | 136.0561 | Dehydrated molecule |
| [3M-3H₂O+H]⁺ | C₁₈H₁₉B₃N₃O₆⁺ | 406.1581 | Protonated boroxine (B1236090) trimer |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. sci-hub.st
The IR spectrum of this compound will exhibit several characteristic absorption bands. A very broad absorption band is typically observed in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the boronic acid group, often involved in hydrogen bonding. The asymmetric B-O stretching vibration gives rise to a strong, characteristic band between 1310 and 1380 cm⁻¹. researchgate.net Other key vibrations include C-H stretches from the aromatic ring and the methoxy group, C=N and C=C stretching vibrations within the pyridazine ring (typically 1400-1600 cm⁻¹), and C-O stretching from the methoxy ether linkage (around 1020-1250 cm⁻¹). researchgate.net
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H stretch (broad) | B(OH)₂ |
| ~3050 | C-H stretch (aromatic) | Pyridazine Ring |
| ~2950, ~2850 | C-H stretch (aliphatic) | -OCH₃ |
| 1600 - 1400 | C=C and C=N stretch | Pyridazine Ring |
| 1380 - 1310 | B-O stretch (asymmetric) | B-O |
| 1250 - 1020 | C-O stretch | Ar-O-CH₃ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining a suitable single crystal can be a challenge, a successful crystallographic analysis of this compound would provide a wealth of information.
This technique can confirm the planarity of the pyridazine ring and the trigonal planar geometry of the boronic acid group. It yields exact bond lengths, bond angles, and torsion angles. Crucially, it reveals the intermolecular interactions that govern the crystal packing. For boronic acids, this typically involves extensive hydrogen bonding networks where the -B(OH)₂ groups of adjacent molecules interact, often forming dimeric or polymeric structures in the crystal lattice. wiley-vch.de This detailed structural insight is invaluable for understanding the compound's physical properties and for computational modeling studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
